molecular formula C8H9F3N2 B581468 4-(Aminomethyl)-3-(trifluoromethyl)aniline CAS No. 122509-22-2

4-(Aminomethyl)-3-(trifluoromethyl)aniline

Cat. No. B581468
M. Wt: 190.169
InChI Key: KVGJSASELAQLPO-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .


Molecular Structure Analysis

The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactions of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Specific Scientific Field

Biochemistry and Molecular Biology .

Summary of the Application

“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is used in the study of proline, an amino acid that exhibits a variety of unique functions in biological contexts . The trifluoromethyl group is used as a label in proline to circumvent the lack of common NH-NMR reporters in peptidyl–prolyl fragments .

Methods of Application

The trifluoromethyl group is introduced into the proline ring via chemical synthesis . The behavior of trifluoromethyl-substituted residues is then compared with that of methyl-substituted analogues .

Results or Outcomes

The study found that trifluoromethyl-substituted proline shows comparable hydrophobicity to valine, suggesting the potential application of these residues for enhancing interactions at nonpolar interfaces .

Application in Radical Trifluoromethylation

Specific Scientific Field

Organic Chemistry .

Summary of the Application

The trifluoromethyl group, which includes “4-(Aminomethyl)-3-(trifluoromethyl)aniline”, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to its ability to undergo trifluoromethylation of carbon-centered radical intermediates .

Methods of Application

The specific methods of application are not detailed in the source, but it involves the trifluoromethylation of carbon-centered radical intermediates .

Results or Outcomes

The outcomes of this application are not specified in the source .

Application in Synthesis of Specific Compounds

Specific Scientific Field

Chemical Synthesis .

Summary of the Application

“4-(Trifluoromethyl)aniline hydrochloride” is used in the synthesis of 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)-N-(4-(trifluoromethyl)phenyl)propanamide .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Application in Fluorescent Probes

Specific Scientific Field

Analytical Chemistry .

Summary of the Application

Triphenylamine-based small-molecule fluorescent probes have been widely used in the fields of molecular recognition, molecular imaging, materials chemistry, and also in biology and medical science . “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could potentially be used as a building block in the synthesis of these probes .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Application in Synthesis of Other Compounds

Specific Scientific Field

Chemical Synthesis .

Summary of the Application

“4-(Trifluoromethylthio)aniline” is used in the synthesis of various compounds . It’s possible that “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be used in a similar manner.

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Application in C–F Bond Functionalization

Specific Scientific Field

Organic Chemistry .

Summary of the Application

The C–F bond is the strongest single bond in organic compounds. It is the most challenging task to study the activation of the C–F bond in organic synthesis . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .

Methods of Application

The specific methods of application are not detailed in the source .

Results or Outcomes

The outcomes of this application are not specified in the source .

Safety And Hazards

As with any chemical compound, handling “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .

properties

IUPAC Name

4-(aminomethyl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGJSASELAQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-(trifluoromethyl)aniline

Synthesis routes and methods

Procedure details

To a solution of 4-amino-2-(trifluoromethyl)benzonitrile (5.0 g, 26.7 mmol) in 7.0 M ammonia in MeOH (20.0 mL) was added Raney Nickel 2800 (50% slurry in water, 320 mg). The mixture was allowed to stir under an atmosphere of hydrogen for 18 h, then at 50 psi for 18 h. The mixture was diluted with DCM and filtered through Celite. The filtrate was evaporated and the residue was purified by column chromatography on silica to 4-(aminomethyl)-3-(trifluoro-methyl)aniline as an orange solid (3.43 g, 67%). LCMS: (FA) ES+ 187.1 ES− 185.2.
Quantity
5 g
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20 mL
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320 mg
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Citations

For This Compound
4
Citations
FN Li, NJ Kim, YH Nam, SH Kim, SY Seo… - Archives of pharmacal …, 2009 - Springer
Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of substituents …
Number of citations: 2 link.springer.com
FN Li, NJ Kim, DJ Chang, J Jang, H Jang… - Bioorganic & medicinal …, 2009 - Elsevier
Structural optimization of multiple H-bonding region and structure–activity relationship of diarylalkyl amides/thioamides as novel TRPV1 antagonists are described. In particular, we …
Number of citations: 9 www.sciencedirect.com
M Mathuber, M Gutmann, M La Franca… - Inorganic Chemistry …, 2021 - pubs.rsc.org
Receptor tyrosine kinase inhibitors have become a central part of modern targeted cancer therapy. However, their curative potential is distinctly limited by both rapid resistance …
Number of citations: 10 pubs.rsc.org
FF Lillich, S Willems, X Ni, W Kilu… - Journal of Medicinal …, 2021 - ACS Publications
Polypharmaceutical regimens often impair treatment of patients with metabolic syndrome (MetS), a complex disease cluster, including obesity, hypertension, heart disease, and type II …
Number of citations: 7 pubs.acs.org

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